2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrazine ring, and an azetidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound intercalates with DNA, preventing replication and inducing apoptosis . The specific pathways involved may include the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a pyrazine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which imparts different chemical properties.
Uniqueness
2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-2H-1,2,3-triazole is unique due to its specific combination of a triazole ring, pyrazine ring, and azetidine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8/c1-8-15-16-11-10(12-4-5-18(8)11)17-6-9(7-17)19-13-2-3-14-19/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNYCQSXVBCVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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